2,5-Dideoxy-2,5-imino-D-mannitol
Overview
Description
2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a novel antiviral drug that inhibits viral replication by inhibiting the viral DNA polymerase . It is also used in the research of type 2 diabetes as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .
Synthesis Analysis
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .Molecular Structure Analysis
The molecular formula of 2,5-Dideoxy-2,5-imino-D-mannitol is C6H13NO4 . It has 4 defined stereocentres .Chemical Reactions Analysis
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dideoxy-2,5-imino-D-mannitol are as follows :Scientific Research Applications
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Glycobiology
- Application : 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources and many synthetic approaches are available. Many derivatives have been synthesized and their biological activities have been investigated .
- Methods : The compound is synthesized from various natural sources and through synthetic approaches .
- Results : The biological activities of the synthesized derivatives have been investigated .
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Diabetes Research
- Application : DMDP is used in the research of type 2 diabetes. It acts as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .
- Methods : This compound, derived from L-mannitol, interacts with specific enzymes involved in glucose metabolism .
- Results : The compound has shown potential in reducing the breakdown and absorption of carbohydrates, which could be beneficial in the management of type 2 diabetes .
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Plant Biochemistry
- Application : DMDP acetic acid, a derivative of DMDP, has been isolated from Stevia rebaudiana and other plants .
- Methods : The compound is isolated from plant extracts and synthesized through reactions with unprotected pyrrolidine iminosugars .
- Results : DMDP N-acetic and propionic acids are potent α-galactosidase inhibitors .
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Glycosidase Inhibition
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Starch Metabolism
- Application : DMDP is used in research related to starch metabolism .
- Methods : It acts as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .
- Results : This can have implications for understanding and treating conditions related to carbohydrate metabolism, such as diabetes .
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Glycoprotein Trimming
- Application : DMDP has been found to inhibit mammalian glycoprotein trimming glucosidases such as ER alpha-glucosidase II .
- Methods : DMDP interacts with these enzymes, preventing them from modifying glycoproteins .
- Results : This can have implications for understanding and manipulating the process of protein glycosylation .
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Glycoprotein Processing
- Application : DMDP has been found to inhibit mammalian glycoprotein trimming glucosidases such as ER alpha-glucosidase II .
- Methods : DMDP interacts with these enzymes, preventing them from modifying glycoproteins .
- Results : This can have implications for understanding and manipulating the process of protein glycosylation .
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Starch Hydrolysis
- Application : DMDP is used in research related to starch hydrolysis .
- Methods : It acts as an alpha-glucosidase inhibitor, reducing the breakdown of starch into glucose .
- Results : This can have implications for understanding and treating conditions related to carbohydrate metabolism, such as diabetes .
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Glycosidase Inhibitory Activities
- Application : DMDP and its derivatives have been found to have glycosidase inhibitory activities .
- Methods : DMDP interacts with these enzymes, preventing them from breaking down complex sugars .
- Results : This inhibition can have various effects depending on the specific glycosidase being inhibited .
properties
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943312 | |
Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dideoxy-2,5-imino-D-mannitol | |
CAS RN |
59920-31-9, 210115-92-7 | |
Record name | 2,5-Dideoxy-2,5-imino-D-mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59920-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxymethyl-3,4-dihydroxypyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059920319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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